molecular formula C8H12N2O B12875209 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B12875209
M. Wt: 152.19 g/mol
InChI Key: DXRIOBCVWAQODN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product can be isolated and purified through standard techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA(A) receptor agonist, preferentially activating delta-subunit-containing GABA(A) receptors. This interaction leads to the modulation of neuronal excitability and has sedative and hypnotic effects . The compound’s ability to bind to these receptors and modulate their activity underpins its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively activate certain GABA(A) receptor subtypes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,6-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C8H12N2O/c1-6-3-8-7(4-9-11-8)5-10(6)2/h4,6H,3,5H2,1-2H3

InChI Key

DXRIOBCVWAQODN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C)C=NO2

Origin of Product

United States

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